molecular formula C12H16N2O B13061815 (S)-(3-aminopiperidin-1-yl)(phenyl)methanone

(S)-(3-aminopiperidin-1-yl)(phenyl)methanone

Cat. No.: B13061815
M. Wt: 204.27 g/mol
InChI Key: QXZQTLCDKRVYKB-NSHDSACASA-N
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Description

(S)-(3-aminopiperidin-1-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₂H₁₆N₂O It is known for its unique structure, which includes a piperidine ring substituted with an amino group and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-aminopiperidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Methanone Moiety: The methanone group is introduced through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-aminopiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

(S)-(3-aminopiperidin-1-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(3-aminopiperidin-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-aminopiperidin-1-yl)(phenyl)methanone: The enantiomer of the compound with different stereochemistry.

    (3-aminopiperidin-1-yl)(phenyl)methanol: A reduced form with an alcohol group instead of a methanone group.

    (3-aminopiperidin-1-yl)(phenyl)ethanone: A similar compound with an ethanone group instead of a methanone group.

Uniqueness

(S)-(3-aminopiperidin-1-yl)(phenyl)methanone is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

[(3S)-3-aminopiperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2/t11-/m0/s1

InChI Key

QXZQTLCDKRVYKB-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2=CC=CC=C2)N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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